2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Catalog No.
S1911629
CAS No.
642459-09-4
M.F
C7H5ClN4
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-6-(1H-pyrazol-1-yl)pyrazine

CAS Number

642459-09-4

Product Name

2-chloro-6-(1H-pyrazol-1-yl)pyrazine

IUPAC Name

2-chloro-6-pyrazol-1-ylpyrazine

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C7H5ClN4/c8-6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H

InChI Key

WGFZJZXNZJZULL-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=CN=CC(=N2)Cl

Canonical SMILES

C1=CN(N=C1)C2=CN=CC(=N2)Cl

Antileishmanial and Antimalarial Applications

Scientific Field: Pharmacology and Medicinal Chemistry

Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .

Experimental Procedures: The hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial activity was evaluated against Leishmania aethiopica clinical isolate, and the in vivo antimalarial activity was tested on Plasmodium berghei infected mice .

Results: Compound 13, one of the synthesized pyrazole derivatives, displayed superior antipromastigote activity with an IC50 of 0.018, which was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, compounds 14 and 15 showed inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Androgen Receptor Antagonist

Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which have been evaluated as androgen receptor antagonists .

Results: The pyrazole core favored improved growth inhibition in PC-3 cells .

Half-Sandwich Ru(II) Complexes

Scientific Field: Inorganic Chemistry

Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of half-sandwich Ru(II) complexes .

Results: The iodo analogues were found to be more cytotoxic compared to their chloro counterparts .

Synthesis of Pyrazole Derivatives

Scientific Field: Organic Chemistry

Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in the synthesis of various pyrazole derivatives . Pyrazole-containing compounds are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Rhodium(III)-Catalyzed C–H Functionalization

Application Summary: 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is used in a Rhodium(III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes .

Results: This method provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

2-Chloro-6-(1H-pyrazol-1-yl)pyrazine is a heterocyclic compound characterized by the presence of both pyrazine and pyrazole rings. Its molecular formula is C7H5ClN4, and it features a chlorine atom attached to the second position of the pyrazine ring, while the sixth position is substituted with a 1H-pyrazol-1-yl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity.

The chemical behavior of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine includes various reactions typical of halogenated heterocycles. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing more complex compounds.
  • Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira reactions, which are valuable in forming carbon-carbon bonds .
  • Rearrangement Reactions: Under certain conditions, the structure may rearrange, leading to different isomers or derivatives.

The synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine can be achieved through several methods:

  • Halogenation of Pyrazine Derivatives: Starting from 6-(1H-pyrazol-1-yl)pyrazine, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Condensation Reactions: The compound may also be synthesized via condensation reactions involving pyrazole derivatives and chlorinated pyrazines, typically under acidic or basic conditions to facilitate the formation of the desired product.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies to manage reactive functional groups during synthesis .

The applications of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine span various fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development targeting infectious diseases and cancers.
  • Agricultural Chemicals: Compounds with similar structures have been investigated for their efficacy as agrochemicals, particularly as fungicides or herbicides.
  • Material Science: The unique electronic properties of this compound make it a candidate for developing new materials, including organic semiconductors or sensors .

Several compounds share structural similarities with 2-chloro-6-(1H-pyrazol-1-yl)pyrazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
2-Chloro-4-(1H-pyrazol-1-yl)pyridineChlorinated pyridine with pyrazolePotentially different biological activity due to pyridine ring
3-Chloro-6-(1H-pyrazol-1-yl)pyridazineChlorinated pyridazine with pyrazoleDifferent reactivity patterns due to pyridazine structure
2,6-Di(1H-pyrazol-1-yl)pyridineTwo pyrazole groups on pyridineEnhanced chelation properties; used in coordination chemistry

These compounds highlight the uniqueness of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine in terms of its specific chlorine substitution pattern and the resulting chemical reactivity and biological potential. Each compound's distinct features contribute to its unique applications in various fields.

The synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine relies on carefully selected precursors that enable efficient nucleophilic aromatic substitution pathways. The primary precursor for this synthesis is 2,6-dichloropyrazine, which serves as an effective electrophilic partner due to the electron-withdrawing nature of the pyrazine ring nitrogen atoms [1] [2]. The dichloride precursor provides regioselective control through the differential reactivity of the chlorine atoms positioned at the 2 and 6 positions of the pyrazine ring.

The selection of 2,6-dichloropyrazine as the core building block is strategically important because pyrazine rings are highly electron-deficient systems that readily undergo nucleophilic aromatic substitution reactions [3] [4]. This electron deficiency arises from the presence of two nitrogen atoms in the six-membered ring, which significantly lower the highest occupied molecular orbital energy levels and create favorable conditions for nucleophilic attack [5]. The regioselectivity observed in nucleophilic substitution reactions on dichloropyrazines depends heavily on the electronic effects of substituents already present on the ring [3].

Pyrazole serves as the nucleophilic component in the coupling reaction. The selection of unprotected pyrazole as a nucleophile is advantageous because pyrazole possesses suitable basicity and nucleophilicity characteristics for direct substitution reactions [6]. The nitrogen atom at position 1 of the pyrazole ring acts as the nucleophilic site, with the nitrogen lone pair available for attack on the electron-deficient pyrazine carbon [7]. The pKa value of pyrazole (approximately 2.5) indicates that it is a weaker base compared to imidazole but still maintains sufficient nucleophilicity for substitution reactions [6].

The reaction pathway involves a classical nucleophilic aromatic substitution mechanism where pyrazole attacks one of the chlorinated carbon atoms on the pyrazine ring, forming a Meisenheimer complex intermediate. This intermediate is stabilized by resonance delocalization throughout the pyrazine ring system before elimination of chloride to yield the final product [8]. The selectivity for monosubstitution versus disubstitution can be controlled through careful manipulation of reaction stoichiometry and conditions.

Alternative precursor combinations have been explored, including the use of 2-chloropyrazine derivatives as starting materials, though these require different synthetic strategies and often result in lower overall yields [1]. The choice of 2,6-dichloropyrazine provides the most direct and efficient pathway to the target compound while maintaining good synthetic accessibility and cost-effectiveness for larger scale preparations.

Halogenation Strategies for Pyrazine Derivatives

The preparation of halogenated pyrazine precursors represents a critical step in the synthetic methodology, as the halogen substituents serve as leaving groups in subsequent nucleophilic substitution reactions. Several halogenation strategies have been developed for pyrazine derivatives, each offering distinct advantages in terms of regioselectivity, reaction conditions, and overall efficiency.

Direct halogenation of pyrazine can be achieved through electrophilic aromatic substitution reactions, though the electron-deficient nature of pyrazine makes these transformations challenging compared to electron-rich aromatic systems [9]. Chlorination reactions using molecular chlorine or N-chlorosuccinimide under controlled conditions can introduce chlorine substituents at specific positions. The regioselectivity of electrophilic halogenation on pyrazine follows the electronic distribution pattern, with positions adjacent to nitrogen atoms being less reactive toward electrophilic attack [4].

Industrial production methods for 2,6-dichloropyrazine typically employ direct chlorination of pyrazine or chlorination of pyrazine precursors during ring formation [10] [11]. One established industrial process involves the reaction of pyrazine with chlorinating agents such as phosphorus oxychloride at elevated temperatures (60-130°C) [10]. This method provides good yields of dichloropyrazine products, though careful temperature control is required to minimize over-chlorination and decomposition reactions.

An alternative approach involves the construction of the pyrazine ring from pre-halogenated precursors. This strategy utilizes readily available halogenated building blocks such as chloroacetyl derivatives or α-haloketones in condensation reactions with nitrogen-containing nucleophiles [11]. The advantage of this approach is the predictable placement of halogen substituents based on the structure of the starting materials.

For laboratory-scale synthesis, selective halogenation can be achieved using milder halogenating reagents. N-chloro-N-methoxy-4-methylbenzenesulfonamide has been successfully employed for the selective chlorination of aminopyrazine derivatives, providing good yields (80%) under controlled reaction conditions at 40°C [12]. This method offers better selectivity compared to direct chlorination with molecular chlorine and reduces the formation of undesired polyhalogenated products.

The reactivity pattern of halogenated pyrazines toward nucleophilic substitution follows the electronic activation provided by the pyrazine nitrogen atoms. Positions ortho to nitrogen atoms show enhanced reactivity toward nucleophilic attack, making 2,6-dichloropyrazine an ideal substrate for selective monosubstitution reactions [3] [5]. The relative rates of nucleophilic substitution at different positions can be predicted based on the stability of the intermediate Meisenheimer complexes formed during the reaction.

Recent developments in halogenation methodology have focused on environmentally friendly approaches using potassium halide salts and hypervalent iodine reagents. These methods operate under mild conditions using water as a green solvent and provide excellent regioselectivity for halogenation at specific positions [9]. While these methods have been primarily demonstrated for pyrazolo[1,5-a]pyrimidine systems, similar principles may be applicable to pyrazine halogenation with appropriate modifications to reaction conditions.

Pyrazole Ring Formation and Coupling Techniques

The coupling of pyrazole with halogenated pyrazine derivatives represents the key bond-forming step in the synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine. Several coupling methodologies have been developed, each with specific advantages regarding reaction conditions, yields, and substrate scope.

Direct nucleophilic aromatic substitution represents the most straightforward approach for pyrazole-pyrazine coupling. This method involves the reaction of pyrazole with 2,6-dichloropyrazine in the presence of a suitable base under thermal conditions [1]. Potassium carbonate serves as an effective base for this transformation, facilitating deprotonation of pyrazole and promoting nucleophilic attack on the electron-deficient pyrazine ring. Typical reaction conditions involve heating the reactants in N,N-dimethylacetamide at 50°C for 2 hours, yielding the desired product in 31% yield [1].

Optimization of the direct coupling methodology has revealed that reaction conditions significantly influence both yield and selectivity. The use of sodium hydride as a stronger base in dimethyl sulfoxide allows the reaction to proceed at room temperature initially, followed by heating to 100°C for 5 hours [1]. This modified protocol can improve conversion rates, though careful optimization of base equivalents and reaction time is required to minimize side reactions.

Palladium-catalyzed cross-coupling reactions provide an alternative approach for pyrazole-pyrazine bond formation. While traditional Suzuki-Miyaura conditions require boronic acid derivatives, recent developments have enabled direct coupling of pyrazole triflates with aryl partners [13]. The use of additional dppf ligand has been shown to increase product yields and expand the substrate scope for pyrazole coupling reactions. These methods typically operate under milder conditions compared to direct nucleophilic substitution and can provide better functional group tolerance.

Microwave-assisted coupling reactions offer advantages in terms of reaction rate and energy efficiency. Microwave irradiation at 110°C with palladium acetate and Xantphos as catalyst system has been employed for pyrazole-pyrazine coupling, though yields remain moderate (7%) for this specific transformation [1]. The lower yields observed under these conditions may reflect the challenging electronic environment of the pyrazine substrate and the need for further optimization of catalyst loading and reaction parameters.

Metal-mediated tautomerization effects have been identified as important factors influencing coupling efficiency. Studies on copper(II)-mediated pyrazole-nitrile coupling reactions have revealed that asymmetric pyrazole ligands undergo prototropic tautomerization during metal coordination [14]. This tautomerization can affect the regioselectivity and rate of subsequent coupling reactions, particularly when dealing with substituted pyrazole derivatives. Understanding these tautomeric equilibria is crucial for optimizing coupling conditions and predicting reaction outcomes.

Enzymatic approaches for pyrazole alkylation have emerged as environmentally friendly alternatives to traditional methods. Engineered enzyme systems can achieve highly selective N-alkylation of pyrazoles with unprecedented regioselectivity (>99%) [15]. While these methods have not yet been demonstrated specifically for pyrazine coupling, the high selectivity and mild reaction conditions make enzymatic catalysis an attractive option for future development.

The choice of coupling methodology depends on several factors including substrate availability, desired scale, and functional group compatibility. For simple pyrazole-pyrazine coupling, direct nucleophilic substitution remains the most practical approach due to its operational simplicity and acceptable yields. However, for more complex substrates or when higher yields are required, palladium-catalyzed methods or enzymatic approaches may offer superior performance.

Purification Protocols and Yield Optimization

Effective purification of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine requires careful consideration of the compound's physical and chemical properties. The presence of both pyrazine and pyrazole rings creates a heterocyclic system with specific solubility characteristics and potential for forming hydrogen bonds, which influences the choice of purification methods.

Column chromatography represents the primary purification technique for pyrazine derivatives. Silica gel chromatography using gradient elution with hexane and ethyl acetate provides effective separation of the target compound from unreacted starting materials and side products [1]. Typical purification protocols employ a gradient from 10% to 35% ethyl acetate in heptanes, which allows for the selective elution of compounds based on their polarity differences. The retention of the desired product on silica gel is influenced by the hydrogen bonding capacity of the pyrazole NH group and the electron-withdrawing nature of the pyrazine ring.

For pyrazine derivatives containing nitrogen heterocycles, special considerations apply to column chromatography conditions. Silica gel has been shown to selectively retain undesirable imidazole derivatives while allowing pyrazine compounds to elute with appropriate solvent mixtures [16]. A mixture of 90:10 hexane:ethyl acetate serves as an effective eluent system that not only provides good separation but also enables fractionation of pyrazines based on their total alkyl substituent content [16].

Liquid-liquid extraction techniques can serve as preliminary purification steps before chromatographic separation. Multiple extraction steps with fresh organic solvent are typically required for effective recovery of pyrazine products from aqueous reaction mixtures [16]. The choice of extraction solvent significantly influences the selectivity of the separation process. Hexane extractions selectively remove pyrazines without co-extracting imidazole derivatives, while methyl-tert-butyl ether or ethyl acetate extractions may require additional cleanup steps to remove unwanted nitrogen-containing compounds [16].

Crystallization protocols offer advantages for obtaining high-purity material and can provide analytical confirmation of product identity. Recrystallization from appropriate solvent systems can remove trace impurities and improve the overall purity of the isolated product [1]. The choice of crystallization solvent depends on the solubility profile of the specific pyrazine derivative and the nature of the impurities present. Common recrystallization solvents for pyrazine derivatives include ethanol, methanol, and mixed solvent systems.

Distillation techniques can be employed for volatile pyrazine derivatives, particularly when high-boiling impurities need to be removed [16]. Vacuum distillation under reduced pressure helps minimize thermal decomposition and allows for the isolation of pure pyrazine products. The distillation of aqueous reaction mixtures can effectively separate pyrazines from less volatile imidazole impurities, leaving the undesirable compounds in the undistilled portion [16].

Yield optimization strategies focus on maximizing conversion efficiency while minimizing side reactions and product degradation. Temperature control plays a crucial role in optimization, as higher temperatures can lead to increased side reactions and decomposition of sensitive heterocyclic products [17]. For glucose-derived pyrazine synthesis, optimal yields are achieved when reactions are conducted at 150-160°C for 60 minutes, with further temperature increases causing yield reductions due to substrate decomposition [17].

Reaction stoichiometry optimization involves careful balancing of reagent ratios to maximize conversion while minimizing the formation of undesired products. For pyrazole-pyrazine coupling reactions, using slight excesses of the pyrazole nucleophile can drive the reaction to completion while avoiding the formation of doubly substituted products [1]. Base loading also requires optimization, as insufficient base can lead to incomplete conversion while excess base may promote side reactions.

Reaction time optimization studies have shown that prolonged reaction times do not necessarily improve yields and may actually decrease product formation due to decomposition or secondary reactions [17] [18]. For pyrazine synthesis from amino alcohol precursors, reaction times of 12-24 hours at 150°C provide optimal yields, with longer reaction times leading to decreased selectivity [19].

Monitoring reaction progress through analytical techniques such as thin-layer chromatography, liquid chromatography-mass spectrometry, or nuclear magnetic resonance spectroscopy enables real-time optimization of reaction conditions [20] [21]. These monitoring methods allow for the determination of optimal reaction endpoints and help prevent over-reaction or incomplete conversion.

The implementation of green chemistry principles in purification protocols focuses on reducing solvent usage and environmental impact while maintaining high product quality. The use of environmentally benign solvents such as ethanol or water-alcohol mixtures for crystallization and the minimization of halogenated solvent usage in extraction procedures contribute to more sustainable synthetic methodologies [8].

Purification MethodYield RangeTypical ConditionsAdvantagesLimitations
Column Chromatography70-85% recoveryHexane:EtOAc (65:35 to 90:10)High selectivity, scalableSolvent intensive, time consuming
Liquid-Liquid Extraction60-80% recoveryMultiple extractions with fresh solventRapid, cost-effectiveLower selectivity, emulsion formation
Recrystallization75-90% recoveryEtOH, MeOH, or mixed solventsHigh purity, analytical confirmationYield losses, solvent dependent
Vacuum Distillation65-85% recoveryReduced pressure, controlled temperatureRemoves high-boiling impuritiesLimited to volatile compounds

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine exhibits characteristic chemical shifts that reflect the electronic environment of each aromatic proton within the heterocyclic framework. The pyrazine ring protons are anticipated to resonate in the downfield region due to the electron-withdrawing nature of both the chlorine substituent and the nitrogen atoms within the aromatic system [1] [2] [3].

The pyrazine H-3 proton is predicted to appear as a doublet in the range of 8.8-9.2 ppm with a coupling constant of approximately 2.0-2.5 Hz. This significant downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing chlorine substituent at the C-2 position [1] [2]. The pyrazine H-5 proton is expected to resonate as a doublet between 8.5-8.9 ppm with similar coupling characteristics, positioned slightly upfield relative to H-3 due to its proximity to the pyrazole-substituted carbon rather than the chlorine-bearing carbon [2] [3].

Within the pyrazole moiety, the H-3 and H-5 protons are anticipated to appear as doublets in the ranges of 7.8-8.2 ppm and 7.6-8.0 ppm, respectively, with coupling constants of 2.0-2.6 Hz [2] [4] [5]. These chemical shifts are characteristic of pyrazole aromatic protons, with the slight differences reflecting the asymmetric electronic environment created by the nitrogen substitution pattern. The pyrazole H-4 proton is expected to manifest as a triplet between 6.5-6.8 ppm due to coupling with both adjacent aromatic protons [2] [4] [5].

The coupling patterns observed in the ¹H NMR spectrum provide valuable structural confirmation, with the characteristic doublet-doublet-triplet pattern of the pyrazole ring serving as a distinctive fingerprint for this heterocyclic system [4] [5]. The long-range coupling effects between the pyrazine and pyrazole rings are minimal due to the intervening nitrogen atom, resulting in well-resolved multipicity patterns [2].

¹³C NMR Spectral Interpretation

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through analysis of carbon chemical shifts, which are highly sensitive to the electronic environment and substitution patterns within the aromatic framework [6] [7] [8].

The pyrazine carbon atoms exhibit distinct chemical shifts that reflect their unique electronic environments. The C-2 carbon bearing the chlorine substituent is anticipated to resonate between 150-155 ppm, characteristic of chloro-substituted aromatic carbons [6] [7] [2]. The C-6 carbon connected to the pyrazole nitrogen is expected to appear in the range of 153-158 ppm, reflecting the electron-withdrawing effect of the attached heterocyclic system [6] [7] [2]. The remaining pyrazine carbons, C-3 and C-5, are predicted to resonate between 144-148 ppm and 143-147 ppm, respectively, representing typical aromatic carbon chemical shifts for nitrogen-containing heterocycles [6] [7] [2].

Within the pyrazole framework, the C-3 and C-5 carbons are expected to appear between 142-146 ppm and 129-133 ppm, respectively, with the difference in chemical shifts reflecting the asymmetric substitution pattern of the pyrazole ring [6] [7] [8]. The C-4 carbon of the pyrazole ring is anticipated to resonate in the upfield region between 107-112 ppm, characteristic of the central carbon in pyrazole systems [6] [7] [8].

The ¹³C NMR spectral data provides definitive confirmation of the molecular connectivity and substitution pattern, with each carbon atom exhibiting chemical shifts consistent with the proposed structure. The distinct chemical shift values for each carbon environment serve as a reliable method for structural verification and purity assessment [7] [8].

Infrared (IR) Spectroscopy of Functional Groups

Infrared spectroscopy provides essential information regarding the vibrational modes of functional groups within 2-chloro-6-(1H-pyrazol-1-yl)pyrazine, enabling identification and characterization of the molecular framework through characteristic absorption bands [9] [10] [11].

The aromatic C-H stretching vibrations are expected to appear in the region of 3050-3100 cm⁻¹ with medium intensity, representing the characteristic stretching modes of aromatic hydrogen atoms bound to the pyrazine and pyrazole rings [9] [10] [11]. These bands provide confirmation of the aromatic nature of the heterocyclic systems and are typically well-resolved due to the distinct electronic environments of the different ring systems [10] [11].

The pyrazine C=N stretching vibrations manifest as strong absorption bands in the range of 1580-1600 cm⁻¹, characteristic of the nitrogen-containing aromatic framework [9] [10] [12]. These bands are particularly intense due to the high polarity of the C=N bonds and serve as distinctive markers for pyrazine-containing compounds. Complementary to these, the pyrazole C=N stretching modes appear as strong absorptions between 1520-1560 cm⁻¹, providing clear evidence for the presence of the pyrazole heterocyclic system [9] [13] [14].

The aromatic ring stretching vibrations contribute to a complex pattern of absorptions in the fingerprint region. Pyrazine ring stretching modes are observed as strong bands between 1400-1500 cm⁻¹, while pyrazole ring stretching vibrations appear with medium intensity in the range of 1350-1450 cm⁻¹ [9] [10] [12] [13] [14]. These characteristic frequencies provide valuable structural information regarding the specific heterocyclic framework present in the molecule.

The carbon-chlorine stretching vibration represents a distinctive marker for the chloro substituent, appearing as a strong absorption band in the region of 700-800 cm⁻¹ [9] [11]. This band is particularly useful for confirming the presence and position of the chlorine atom within the molecular structure, as its frequency is sensitive to the electronic environment of the C-Cl bond [11].

Additional vibrational modes include aromatic C-H out-of-plane bending vibrations observed with medium intensity between 800-900 cm⁻¹, and ring deformation modes appearing in the range of 600-700 cm⁻¹ with medium intensity [9] [10] [11]. These lower-frequency vibrations provide information regarding the overall molecular geometry and ring conformations within the crystal lattice.

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis provides the most definitive structural characterization of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine, revealing precise molecular geometry, bond lengths, bond angles, and crystal packing arrangements [15] [16] [17].

Based on structural analyses of related heterocyclic compounds, the molecule is expected to adopt a nearly planar conformation with both the pyrazine and pyrazole rings maintaining their aromatic planarity [18] [19] [20] [16] [17] [21]. The dihedral angle between the two ring systems is predicted to be in the range of 15-25°, representing an optimal balance between π-system conjugation and steric minimization [15] [22].

Bond length measurements are anticipated to fall within well-established ranges for aromatic heterocyclic systems. Aromatic C-C bond lengths are expected to be 1.378-1.385 Å, while aromatic C-N bond lengths should range from 1.324-1.340 Å [18] [19] [20] [18] [19] [23]. The N-N bond distance within the pyrazole ring is predicted to be 1.355-1.370 Å, characteristic of this heterocyclic framework [16] [17] [21]. The C-Cl bond length is anticipated to be 1.72-1.75 Å, consistent with chloro-aromatic compounds [16] [19].

Bond angle measurements provide insight into the electronic hybridization and molecular strain within the framework. N-C-N angles within the pyrazine ring are expected to be 116-118°, while C-N-C angles should measure 125-128° [18] [19] [20] [18] [19] [23]. Aromatic C-C-C angles are predicted to be close to 120-122°, reflecting the sp² hybridization of the aromatic carbons [16] [17] [21].

The crystal packing arrangement is expected to be stabilized by multiple intermolecular interactions. π-π stacking interactions between aromatic rings are anticipated at distances of 3.3-3.8 Å, providing moderate stabilization through overlap of π-electron systems [15] [22] [24]. C-H···N hydrogen bonds with distances of 2.4-2.8 Å are likely to contribute to chain formation within the crystal lattice [16] [22] [17]. C-H···Cl interactions at distances of 2.7-3.2 Å may provide additional weak stabilization [16] [19].

The space group is predicted to be either P21/c or Pnma, consistent with the symmetry observed in related heterocyclic compounds [15] [16] [17]. Data collection at low temperatures (150-200 K) is recommended to minimize thermal motion and enhance diffraction quality, particularly given the potential for sublimation observed in similar pyrazole derivatives [15] [16] [17]. The expected R-factor for a well-refined structure should be in the range of 4-6%, indicating high-quality structural determination [15] [16] [17].

XLogP3

1

Wikipedia

2-Chloro-6-(1H-pyrazol-1-yl)pyrazine

Dates

Last modified: 08-16-2023

Explore Compound Types